molecular formula C12H13FO B1394458 1-Cyclopropyl-5-fluoroindan-1-ol CAS No. 865719-14-8

1-Cyclopropyl-5-fluoroindan-1-ol

Cat. No. B1394458
CAS RN: 865719-14-8
M. Wt: 192.23 g/mol
InChI Key: ROTZXCUDCJEREJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-5-fluoroindan-1-ol is characterized by a cyclopropyl group and a fluoroindan group. The molecular weight of the compound is 192.23 g/mol .

Scientific Research Applications

Antibacterial Activity

  • Fluoronaphthyridines as Antibacterial Agents : A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which showed promise as antibacterial agents. The study highlighted the potential of these compounds, including those with 1-cyclopropyl appendages, in developing therapeutic agents (Bouzard et al., 1992).

Synthesis and Reactivity

  • Fluoroalkylidene Synthesis : Ghosh and Zajc (2009) reported on the preparation of Julia-Kocienski olefination reagents, which included (cyclopropyl)fluoromethyl PT-sulfones. These reagents were used for the synthesis of fluoroalkylidenes, showcasing the reactivity and utility of cyclopropyl-fluoro compounds in chemical synthesis (Ghosh & Zajc, 2009).

Quinolone Antibacterial Agents

  • Amino Acid Prodrugs of Quinolones : Research by Sánchez et al. (1992) focused on amino acid prodrugs of various quinolones, including compounds with 1-cyclopropyl-6-fluoro-3-quinolinecarboxylic acids. The study demonstrated how modifying quinolone structures with cyclopropyl and fluoro groups can enhance antibacterial efficacy and solubility (Sánchez et al., 1992).

Photocatalytic Oxidation

  • Photocatalytic Degradation of Pharmaceuticals : Lin and Lin (2014) investigated the photocatalytic oxidation of 5-fluorouracil, a cytostatic drug, highlighting the degradation pathways of fluorine-containing compounds in aqueous environments. This research is relevant for understanding the environmental impact and degradation mechanisms of fluorine-substituted compounds (Lin & Lin, 2014).

GABAA/Benzodiazepine Receptor Studies

  • Imidazo[1,5-a]quinoxaline Amides and Carbamates : Tenbrink et al. (1994) synthesized a series of compounds, including those with 5-cyclopropyl-1,2,4-oxadiazol-3-yl groups, which showed high affinity for the GABAA/benzodiazepine receptor. This study contributes to understanding the role of cyclopropyl-fluoro compounds in neurological research (Tenbrink et al., 1994).

Photostability and Degradation

  • Photochemistry of Ciprofloxacin : Mella, Fasani, and Albini (2001) studied the photochemical behavior of ciprofloxacin, a compound structurally related to 1-cyclopropyl-5-fluoroindan-1-ol. Their research provides insights into the photostability and degradation processes of similar fluorine-containing compounds in pharmaceuticals (Mella, Fasani, & Albini, 2001).

Safety and Hazards

The safety data sheet (SDS) for 1-Cyclopropyl-5-fluoroindan-1-ol indicates that it should be used only for research and development under the supervision of a technically qualified individual . The SDS provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

1-cyclopropyl-5-fluoro-2,3-dihydroinden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-10-3-4-11-8(7-10)5-6-12(11,14)9-1-2-9/h3-4,7,9,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTZXCUDCJEREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CCC3=C2C=CC(=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-5-fluoroindan-1-ol

Synthesis routes and methods I

Procedure details

To a solution of 5-fluoroindanone (0.95 g, 6.33 mmol) in anhydrous ether (30 ml) under nitrogen at room temperature add cyclopropyl magnesium bromide (9.1 ml, 7.28 mmol, 1.15 equivalents, 0.80 M in tetrahydrofuran) dropwise while maintaining a gentle reflux. After stirring overnight, quench the reaction at room temperature via dropwise addition of 10% aqueous ammonium chloride. Dilute the reaction with ether, wash with water (2×), dry over anhydrous sodium sulfate, filter, and concentrate to give the title compound (1.30 g, ˜100%). NMR (CDCl3, 400 MHz): δ 0.26 (m, 1H), 0.36-0.51 (m, 3H), 1.21 (m, 1H), 2.13 (m, 1H), 2.28 (m, 1H), 2.80 (m, 1H), 2.95 (m, 1H), 6.88 (m, 2H), 7.29 (m, 1H).
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0.95 g
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9.1 mL
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30 mL
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100%

Synthesis routes and methods II

Procedure details

2.00 g (13.3 mmol) of 5-fluoro-1-indanone were introduced into 50 ml of diethyl ether at RT, 40 ml (20.0 mmol) of a 0.5N solution of cyclopropylmagnesium bromide in tetrahydrofuran were added, and the mixture was stirred at RT overnight. The reaction mixture was added to a saturated, ice-cold aqueous ammonium chloride solution, the phases were separated, the aqueous phase was extracted with dichloromethane, and the combined organic phases were dried over magnesium sulfate, filtered and concentrated. The residue was purified by flash chromatography on silica gel (mobile phase: toluene/ethyl acetate gradient) to result in 2.22 g (87% of theory) of the title compound which were reacted without further purification.
Quantity
2 g
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reactant
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-5-fluoroindan-1-ol
Reactant of Route 2
1-Cyclopropyl-5-fluoroindan-1-ol
Reactant of Route 3
1-Cyclopropyl-5-fluoroindan-1-ol
Reactant of Route 4
1-Cyclopropyl-5-fluoroindan-1-ol
Reactant of Route 5
1-Cyclopropyl-5-fluoroindan-1-ol
Reactant of Route 6
1-Cyclopropyl-5-fluoroindan-1-ol

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